
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is a synthetic compound with the molecular formula C13H13F17N2O2S·HCl. It is known for its unique chemical structure, which includes a heptadecafluorooctane chain and a dimethylamino propyl group. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride typically involves the reaction of heptadecafluorooctanesulfonyl fluoride with N-(3-dimethylaminopropyl)amine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and composition.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions due to its fluorinated chain, which can mimic lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific tissues or cells.
Industry: The compound is used in the development of specialty coatings and materials with unique surface properties.
Mechanism of Action
The mechanism by which N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The fluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. The dimethylamino group can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide
- N-(3-(Dimethylamino)propyl)dodecafluoropentanesulphonamide
Uniqueness
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is unique due to its longer fluorinated chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Properties
CAS No. |
67939-88-2 |
|---|---|
Molecular Formula |
C13H13F17N2O2S.ClH C13H14ClF17N2O2S |
Molecular Weight |
620.75 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H13F17N2O2S.ClH/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28;/h31H,3-5H2,1-2H3;1H |
InChI Key |
XJGIKNCQWLRHAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


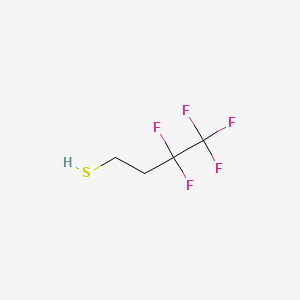
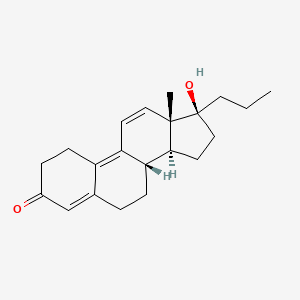

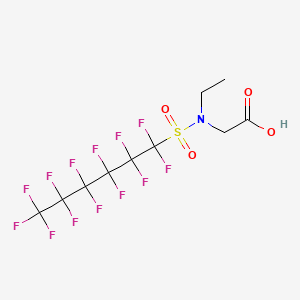
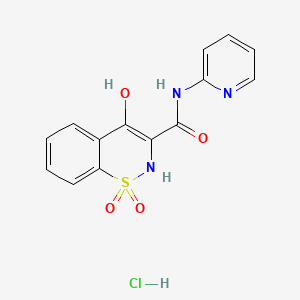
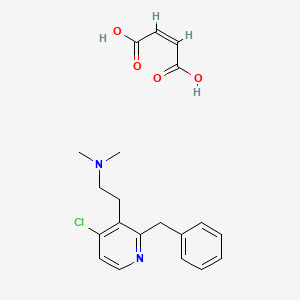

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
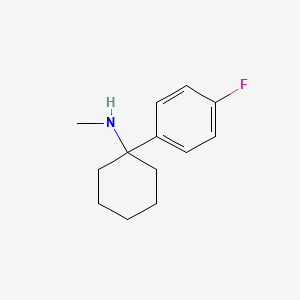
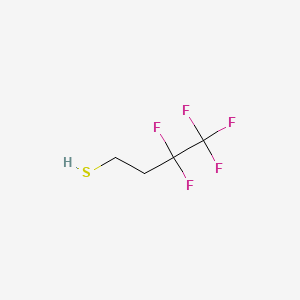
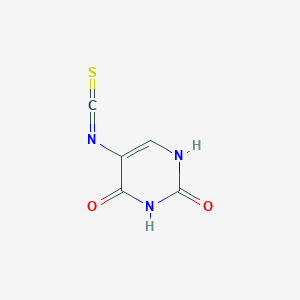

![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)
